Ethyl pentanimidate

説明

BenchChem offers high-quality Ethyl pentanimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl pentanimidate including the price, delivery time, and more detailed information at info@benchchem.com.

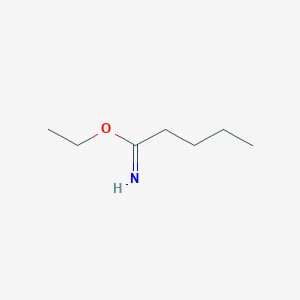

Structure

3D Structure

特性

IUPAC Name |

ethyl pentanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSUEQRNXOAPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484237 | |

| Record name | ethyl valerimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-09-7 | |

| Record name | ethyl valerimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl Pentanimidate: A Bifunctional Powerhouse in API Synthesis and Macromolecular Amidination

As a Senior Application Scientist, I frequently encounter reagents that serve dual, seemingly disparate roles across different scientific disciplines. Ethyl pentanimidate (commonly referred to as ethyl valerimidate) is a prime example of such a molecule. In the realm of small-molecule drug development, it acts as a critical electrophilic building block for assembling complex heterocyclic active pharmaceutical ingredients (APIs). Conversely, in biochemistry and structural biology, it serves as a highly specific amidinating agent capable of modifying protein surfaces without disrupting their native electrostatic landscape.

This technical guide deconstructs the chemical logic, physical properties, and field-proven experimental protocols associated with ethyl pentanimidate, providing researchers with a self-validating framework for its application.

Chemical Identity and Physical Properties

Ethyl pentanimidate is an alkyl imidoester (imidate). Due to the inherent hydrolytic instability of the free base imine in the presence of ambient moisture, the compound is almost exclusively synthesized, stored, and utilized as its hydrochloride salt (ethyl pentanimidate hydrochloride). The classic Pinner synthesis—reacting valeronitrile with ethanol and anhydrous hydrogen chloride gas—remains the gold standard for its preparation[1].

The quantitative physical properties of ethyl pentanimidate are summarized in the table below:

| Property | Value |

| IUPAC Name | Ethyl pentanimidate |

| Common Synonyms | Ethyl valerimidate; Pentanimidic acid, ethyl ester |

| CAS Number | 2[2] |

| Molecular Formula | C₇H₁₅NO[2] |

| Molecular Weight | 129.2 g/mol [2] |

| Boiling Point | 63-63.5 °C (at 22 Torr)[2] |

| Density | 0.8569 g/cm³[2] |

| Physical State | Liquid (Free base); Crystalline Solid (Hydrochloride salt) |

Mechanistic Reactivity: The Imidate Advantage

To understand how to deploy ethyl pentanimidate effectively, one must understand the causality behind its reactivity. The utility of alkyl pentanimidates stems from the dual reactivity of the imidate group: the highly electrophilic nature of the imine carbon and the nucleophilic character of the nitrogen atom[3].

When attacked by a primary amine, the imidate undergoes a nucleophilic acyl substitution-like pathway. The amine attacks the imine carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels ethanol as a leaving group, yielding an amidine.

Why is this important? Unlike N-hydroxysuccinimide (NHS) esters or acid chlorides—which react with amines to form neutral amides—imidates form amidines. Amidines possess a pKa of approximately 11. Consequently, at physiological pH (7.4), the resulting functional group remains protonated and positively charged. This chemical logic is the cornerstone of its use in protein modification, as it prevents the catastrophic loss of solubility and structural denaturation that often accompanies the neutralization of surface lysine residues.

Industrial Application: API Synthesis (The Irbesartan Pathway)

In pharmaceutical manufacturing, ethyl pentanimidate is a non-negotiable intermediate in the synthesis of Irbesartan, a blockbuster Angiotensin II receptor blocker (ARB) used to treat hypertension[4].

The synthetic strategy leverages the imidate to construct a spiro-imidazolone ring. Using an imidate rather than a standard acyl chloride provides both the carbon for the ring system and the nitrogen-carbon double bond pre-formed, enabling a highly efficient, one-pot cyclization.

Experimental Workflow: Dihydroimidazolone Core Assembly

Note: This protocol incorporates in-process validation to ensure lot-to-lot reproducibility.

-

Condensation: Dissolve 1-amino-cyclopentanecarboxylic acid ethyl ester and ethyl pentanimidate hydrochloride in xylene.

-

Acid Catalysis: Add catalytic acetic acid. Causality: The acetic acid protonates the leaving group (ethanol) of the imidate, drastically accelerating the nucleophilic attack by the primary amine to form the intermediate amidine[4],[5].

-

Cyclization: Reflux the mixture. The intermediate amidine spontaneously undergoes intramolecular cyclization, attacking the adjacent ethyl ester to form the 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one core[5].

-

Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the m/z 129 peak (imidate) and the emergence of the cyclized product mass confirms the completion of the cascade.

-

Downstream Elaboration: The resulting core is subsequently alkylated with a biphenylbenzyl bromide derivative using Sodium Hydride (NaH) in DMF, followed by tetrazole formation using tributyltin azide to yield Irbesartan[4].

Caption: Synthesis of Irbesartan utilizing ethyl pentanimidate as a primary building block.

Biochemical Application: Protein Amidination

When modifying macromolecules, the application scientist must balance reactivity with structural preservation. Ethyl pentanimidate is used to block lysine residues (e.g., to prevent trypsin cleavage at specific sites during proteomics workflows) while maintaining the protein's isoelectric point (pI).

Experimental Protocol: Charge-Preserving Protein Amidination

This protocol is designed as a closed, self-validating system. The reaction conditions are tightly controlled to favor amidination over imidate hydrolysis.

Step 1: Buffer Exchange (The Causality of pH) Dialyze the target protein into 0.1 M Sodium Borate buffer, pH 8.5. Scientific Logic: The ϵ -amino group of lysine has a pKa of ~10.5. At pH 8.5, a small but sufficient fraction of these amines is unprotonated and nucleophilic. If the pH is pushed above 9.5 to increase amine nucleophilicity, the competing hydrolysis of the imidate into an unreactive ester outpaces the amidination reaction.

Step 2: Reagent Preparation Weigh ethyl pentanimidate hydrochloride immediately before use. Do not prepare aqueous stock solutions. Scientific Logic: Imidates have a half-life of mere minutes in aqueous alkaline solutions. The solid must be added directly to the protein solution or dissolved in anhydrous DMSO immediately prior to addition.

Step 3: Reaction Execution Add the imidate to the protein solution at a 20- to 50-fold molar excess relative to the total number of primary amines. Incubate at room temperature for 45–60 minutes under gentle agitation.

Step 4: Quenching Terminate the reaction by adding 50 mM Tris-HCl, pH 8.0. The primary amines in the Tris buffer will scavenge any remaining unreacted imidate.

Step 5: System Validation (TNBS Assay) To validate the protocol, quantify the degree of modification using a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay. TNBS reacts exclusively with primary amines to form a highly chromogenic derivative measurable at 335 nm. By comparing the absorbance of the amidinated protein against an unmodified control, you can mathematically validate the exact percentage of blocked lysines.

Caption: Step-by-step workflow for protein amidination using ethyl pentanimidate.

Handling and Storage Best Practices

To ensure maximum fidelity in your assays and syntheses, strict adherence to storage protocols is required. Ethyl pentanimidate hydrochloride must be stored desiccated at -20 °C. Exposure to atmospheric moisture will lead to rapid degradation via hydrolysis, characterized by a distinct change in the physical appearance of the powder (clumping or liquefaction). Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold reagent.

References

- Google Patents. "EP0409332A2 - Substituted triazoles as angiotensin II antagonists".

Sources

- 1. EP0409332A2 - Substituted triazoles as angiotensin II antagonists - Google Patents [patents.google.com]

- 2. ETHYL PENTANIMIDATE | 999-09-7 [chemicalbook.com]

- 3. Methyl pentanimidate | 57246-71-6 | Benchchem [benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Irbesartan | 138402-11-6 [chemicalbook.com]

Mechanism of Amine-Reactive Crosslinking with Ethyl Pentanimidate: A Technical Guide

Executive Summary

In the landscape of bioconjugation and structural biology, understanding the precise chemical mechanisms of crosslinkers is paramount for reproducible drug development. While homobifunctional imidoesters (such as dimethyl suberimidate, DMS) are standard for covalently linking two distinct proteins, monofunctional alkyl imidates like ethyl pentanimidate (also known as ethyl valerimidate) serve as essential model compounds. By utilizing ethyl pentanimidate, researchers can study the exact kinetic mechanisms of amidine bond formation and block primary amines without introducing the confounding variables of protein polymerization. This whitepaper provides an in-depth mechanistic analysis of ethyl pentanimidate reactivity, pH-dependent kinetics, and a self-validating experimental protocol for amine modification.

Chemical Foundations: Imidoesters and Primary Amines

Imidoesters represent one of the most specific acylating groups available for the modification of primary amines, exhibiting minimal cross-reactivity toward other nucleophilic groups in proteins. Unlike N-hydroxysuccinimide (NHS) esters, which neutralize the positive charge of lysine residues by forming stable amide bonds, imidoesters react to form amidine bonds .

The resulting amidine is protonated at physiological pH. This critical feature preserves the native cationic state of the target amine, thereby maintaining the original charge properties, native conformation, and biological activity of the protein (1).

The Reaction Mechanism: Amidine Bond Formation

The reaction between ethyl pentanimidate and a primary amine (e.g., the ϵ -amino group of a lysine residue or the N-terminus of a polypeptide) proceeds via a well-characterized nucleophilic addition-elimination pathway, originally detailed by Hand and Jencks (1962) (2).

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbon of the protonated imidoester.

-

Tetrahedral Intermediate: This attack generates a transient, highly reactive tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating ethanol (the leaving group) and yielding a stable amidine product.

Figure 1: Reaction mechanism of ethyl pentanimidate with primary amines.

Kinetic Causality and pH Dependence

The kinetics of imidoester reactions present a fascinating paradox governed by pH. The formation of the amidine bond requires the target amine to be unprotonated (to act as a nucleophile) and the imidoester to be protonated (to remain sufficiently electrophilic).

However, imidoesters are highly susceptible to hydrolysis, which directly competes with amidation. The hydrolysis pathway strictly requires the protonated form of the imidoester. As the pH becomes more alkaline (approaching pH 10), the imidoester loses its proton. Consequently, the rate of hydrolysis decreases (meaning the half-life of the reagent actually increases), while the primary amines become fully deprotonated and highly reactive (3).

Therefore, crosslinking and amidation are significantly more efficient at pH 10 than at pH 8. Despite this, a pH of 8.0–9.0 is often chosen in standard protocols to balance reaction efficiency with the structural stability of sensitive biological molecules (4).

Table 1: Kinetic and Thermodynamic Behavior of Imidoesters Across pH Ranges

| pH Level | Target Amine State | Imidoester State | Hydrolysis Half-Life | Amidation Efficiency |

| < 8.0 | Mostly Protonated (Poor Nucleophile) | Protonated (Electrophilic) | Short (Rapid Hydrolysis) | Low (Side reactions favored) |

| 8.0 - 9.0 | Partially Unprotonated | Partially Protonated | Moderate (~30 mins) | High (Standard protocol range) |

| 9.5 - 10.0 | Fully Unprotonated (Strong Nucleophile) | Mostly Unprotonated | Long (Hydrolysis suppressed) | Very High (Optimal efficiency) |

Experimental Protocol: Amine Modification with Ethyl Pentanimidate

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for modifying proteins with ethyl pentanimidate. The causality behind each step is rooted in preventing competitive inhibition and managing the moisture sensitivity of the reagent.

Step-by-Step Methodology:

-

Buffer Exchange: Prepare the target protein at a concentration of 1–5 mg/mL in an amine-free buffer (e.g., 0.2 M sodium borate or 0.2 M triethanolamine, pH 8.0–9.0).

-

Causality: Buffers containing primary amines (such as Tris or glycine) will competitively react with the imidoester, quenching the reagent before it can modify the target protein.

-

-

Reagent Preparation: Equilibrate the sealed vial of ethyl pentanimidate to room temperature for at least 30 minutes before opening.

-

Causality: Imidoesters are highly moisture-sensitive. Opening cold vials causes atmospheric condensation, leading to rapid, premature hydrolysis of the imidate moiety. The reagent cannot be stored in aqueous solution and must be prepared immediately before use.

-

-

Reaction Initiation: Add a 10- to 30-fold molar excess of ethyl pentanimidate to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes.

-

Quenching: Stop the reaction by adding a 1:4 volume ratio of glacial acetic acid, or by adding Tris/glycine to a final concentration of 20–50 mM.

-

Causality: Introducing a massive excess of exogenous amines (Tris/glycine) rapidly consumes any unreacted imidoester, halting further modification of the protein and locking the experimental state for downstream analysis.

-

Figure 2: Step-by-step experimental workflow for amine modification using ethyl pentanimidate.

Applications in Drug Development

In drug development and proteomics, understanding the ethyl pentanimidate mechanism directly translates to the successful application of bifunctional crosslinkers. By mastering the pH-dependent kinetics and charge-preserving nature of the amidine bond, researchers can stabilize multiprotein complexes for cryo-electron microscopy, map transient protein-protein interactions with high fidelity, and engineer Antibody-Drug Conjugates (ADCs) without compromising the isoelectric point (pI) of the targeting vector.

References

-

Interchim. Homobifunctional imidoester cross-linkers.[Link]

Sources

Thermodynamic Stability of Pentanimidic Acid Ethyl Ester in Aqueous Media

An In-Depth Technical Guide for Chemical Synthesis and Drug Development

Executive Summary

Pentanimidic acid ethyl ester (ethyl pentanimidate) is a highly reactive imidoester utilized extensively as an electrophilic intermediate in active pharmaceutical ingredient (API) synthesis. However, its application is fundamentally challenged by its thermodynamic instability in water. This whitepaper deconstructs the pH-dependent hydrolysis mechanisms, kinetic behaviors, and thermodynamic principles governing this compound, providing field-proven protocols for stability assessment and handling.

Chemical Context and Pharmaceutical Relevance

Ethyl pentanimidate (CAS 999-09-7) is a pivotal building block in medicinal chemistry. It is most prominently utilized in the commercial synthesis of Irbesartan, an angiotensin II receptor antagonist, where it undergoes condensation with 1-amino-1-cyclopentanecarboxylic acid derivatives to form the drug's core imidazolinone ring [3, 6]. Because the imine carbon is highly electrophilic, the compound is intrinsically susceptible to nucleophilic attack by water, making its thermodynamic stability a critical parameter for process chemists.

Thermodynamic Principles of Aqueous Instability

In aqueous environments, the hydrolysis of ethyl pentanimidate is a highly exergonic process. The thermodynamic equilibrium lies overwhelmingly toward the degradation products. This instability is driven by the differential solvation energies of the reactants versus the products. The hydrolysis products (alcohols, amines, esters, and amides) possess a higher capacity for hydrogen bonding and are more favorably solvated by water than the relatively hydrophobic imidoester [4]. Consequently, without reducing the water activity of the system (e.g., via non-aqueous co-solvents to disrupt the solvation shell required for nucleophilic attack), the compound cannot be thermodynamically stabilized in solution.

Mechanistic Pathways of Hydrolysis

The degradation of ethyl pentanimidate is not a singular event but a bifurcated pathway strictly governed by the pH of the medium [1]. The initial step across all pH ranges involves the nucleophilic attack of water or hydroxide on the imine carbon, forming a tetrahedral hemiorthoamide intermediate. The subsequent collapse of this intermediate is dictated by the protonation state of the leaving groups:

-

Acidic to Neutral pH (pH < 8): The imine nitrogen is readily protonated ( −NH3+ ). Because the ammonium ion is a far superior leaving group compared to the ethoxide ion ( −OEt ), C-N bond cleavage dominates. This pathway yields ethyl pentanoate and ammonia/ammonium [2].

-

Alkaline pH (pH > 10): The amino group remains unprotonated ( −NH2 ). The high concentration of hydroxide ions facilitates direct displacement, or the ethoxide acts as the preferential leaving group. This results in C-O bond cleavage, yielding pentanamide and ethanol [5].

Divergent pH-dependent hydrolysis pathways of ethyl pentanimidate in aqueous media.

Kinetic vs. Thermodynamic Control

While thermodynamics dictate eventual complete hydrolysis, the kinetics of the reaction determine the practical handling window. Imidoesters exhibit a characteristic "U-shaped" pH-rate profile. They are most kinetically stable in a narrow, slightly alkaline window (pH 8.0 - 9.0) where the specific base-catalyzed and specific acid-catalyzed pathways intersect[1].

Table 1: Kinetic and Thermodynamic Hydrolysis Profile of Ethyl Pentanimidate (at 25°C)

| pH Range | Dominant Pathway | Approx. Hydrolysis Half-Life (t½) | Primary Thermodynamic Products |

| Acidic (< 6.0) | C-N Cleavage | < 10 minutes | Ethyl Pentanoate + NH₄⁺ |

| Neutral (6.0 - 8.0) | Mixed Cleavage | 15 - 30 minutes | Mixed (Ester + Amide) |

| Mild Alkaline (8.0 - 10.0) | C-O Cleavage | 30 - 60 minutes | Pentanamide + Ethanol |

| Highly Alkaline (> 10.0) | Base-catalyzed C-O | < 5 minutes | Pentanamide + Ethanol |

Experimental Protocols for Stability Assessment

To accurately determine the hydrolysis kinetics of ethyl pentanimidate, a self-validating system using High-Performance Liquid Chromatography (HPLC) is required. Because the analyte is highly sensitive to aqueous environments, standard pH-shift quenching is ineffective. The protocol below utilizes a rapid organic extraction technique to instantly remove the analyte from the aqueous nucleophile, effectively freezing the kinetic state.

Step-by-Step Methodology (HPLC-UV Degradation Kinetics)

-

Buffer Preparation: Prepare 100 mM aqueous buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

-

Internal Standard Integration: Spike the buffers with 1 mg/mL of an inert internal standard (e.g., methyl benzoate). Causality: The internal standard self-validates the extraction efficiency of the subsequent quenching step, ensuring that any drop in analyte signal is due to hydrolysis, not poor recovery.

-

Reaction Initiation: Dissolve ethyl pentanimidate hydrochloride in anhydrous acetonitrile to create a concentrated stock. Inject the stock into the pre-equilibrated aqueous buffer at 25°C to achieve a final concentration of 5 mM.

-

Aliquot Quenching: At predefined intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw 100 µL aliquots. Immediately inject the aliquot into a vial containing 500 µL of ice-cold dichloromethane (DCM) and vortex vigorously. Causality: The immiscible organic phase extracts the unreacted imidoester, instantly separating it from water and halting the hydrolysis reaction.

-

Analysis: Analyze the organic layer via HPLC-UV (210 nm) using a standard C18 column.

-

Data Processing: Plot the natural logarithm of the remaining ethyl pentanimidate concentration versus time to derive the first-order rate constant ( k ) and half-life ( t1/2 ).

Step-by-step experimental workflow for assessing imidoester degradation kinetics.

Implications for Drug Development and Synthesis

The thermodynamic instability of ethyl pentanimidate necessitates stringent controls during API manufacturing. The compound is typically synthesized via the Pinner reaction (using valeronitrile, ethanol, and anhydrous HCl) and isolated as a stable hydrochloride salt [3].

During downstream coupling reactions, exposure to water must be minimized. If aqueous conditions are unavoidable, reactions are often performed in biphasic systems (e.g., xylene/water) utilizing non-nucleophilic acid scavengers (like 2,6-lutidine) to maintain the pH near 8.5—the kinetic "sweet spot" where the imidoester is most stable and the target reacting amine is sufficiently unprotonated to outcompete water for the electrophilic carbon [6].

References

-

The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Hay, R. W., & Banerjee, P. K. PubMed, NIH. URL:[Link]

-

Development of a New Synthetic Route of the Key Intermediate of Irbesartan. ACS Publications. URL: [Link]

-

Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds. Romero, P. J., & de Meis, L. PubMed, NIH. URL: [Link]

-

Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC, NIH. URL: [Link]

-

A new process for the preparation of irbesartan - EP 2194050 A1. European Patent Office. URL:[Link]

Topic: Ethyl Pentanimidate - A Comprehensive Guide to Synthesis and NMR Spectral Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pentanimidate is a versatile chemical intermediate belonging to the imidate class of compounds. Its unique reactivity makes it a valuable precursor in the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals. A thorough understanding of its molecular characteristics, particularly its NMR spectral signature, is paramount for its unambiguous identification, purity assessment, and for monitoring downstream chemical transformations. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of ethyl pentanimidate, grounded in fundamental chemical principles. Furthermore, we present a robust, field-proven protocol for its synthesis via the Pinner reaction, explaining the critical parameters that ensure high yield and purity.

The Molecular Architecture of Ethyl Pentanimidate

The structure of ethyl pentanimidate dictates its chemical behavior and its spectral properties. The core of the molecule is the imidate functional group (a C=N double bond with an adjacent oxygen atom). This group's electronic properties—specifically the sp² hybridization of the carbon and nitrogen atoms and the electronegativity of the heteroatoms—create distinct local environments for each nucleus, which are directly observable by NMR spectroscopy.

Figure 1: 2D representation of the ethyl pentanimidate molecule.

NMR Spectral Characterization

NMR spectroscopy is the definitive technique for the structural elucidation of ethyl pentanimidate. The following sections dissect the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. Each unique proton group gives rise to a distinct signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) providing a wealth of structural information.

Table 1: Predicted ¹H NMR Data for Ethyl Pentanimidate

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| N-H | ~7.5 (variable) | Broad Singlet | 1H | Proton on nitrogen is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| -O-CH₂- CH₃ | 4.0 - 4.2 | Quartet (q) | 2H | Deshielded by the adjacent electronegative oxygen. Split into a quartet by the three neighboring methyl protons (n+1 = 3+1=4). |

| =C-CH₂- CH₂- | 2.1 - 2.3 | Triplet (t) | 2H | Alpha to the electron-withdrawing imidate carbon, causing a downfield shift. Split into a triplet by the two adjacent methylene protons (n+1 = 2+1=3). |

| =C-CH₂-CH₂- CH₂- | 1.5 - 1.7 | Sextet | 2H | Protons on the β-carbon of the pentyl group. Split by the two α- and two γ-protons (n+1 = 4+1=5, appears as a multiplet/sextet). |

| -CH₂-CH₂- CH₃ | 1.3 - 1.5 | Sextet | 2H | Protons on the γ-carbon. Split by the two β- and three δ-protons (n+1 = 5+1=6, appears as a multiplet/sextet). |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Standard alkyl region. Split into a triplet by the two adjacent methylene protons (n+1 = 2+1=3). |

| -CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group, typically the most upfield signal. Split into a triplet by the two adjacent methylene protons (n+1 = 2+1=3). |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line (in a proton-decoupled spectrum).[1]

Table 2: Predicted ¹³C NMR Data for Ethyl Pentanimidate

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C =N | 170 - 175 | Imidate Carbon: Highly deshielded due to sp² hybridization and direct attachment to two electronegative atoms (N and O).[2] This is the most downfield signal. |

| -O-C H₂- | 60 - 65 | Ethoxy Methylene: Deshielded due to direct attachment to the highly electronegative oxygen atom.[2] |

| =C-C H₂- | 33 - 38 | Alpha-Carbon: Influenced by the electron-withdrawing imidate group. |

| =C-CH₂-C H₂- | 28 - 32 | Beta-Carbon: Standard aliphatic region. |

| -CH₂-C H₂-CH₃ | 20 - 25 | Gamma-Carbon: Standard aliphatic region. |

| -O-CH₂-C H₃ | 14 - 16 | Ethoxy Methyl: Standard aliphatic region. |

| -CH₂-CH₂-C H₃ | 13 - 15 | Delta-Carbon (Terminal Methyl): Typically the most upfield signal in the alkyl chain. |

Synthesis of Ethyl Pentanimidate: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, remains the most reliable and direct method for synthesizing imidates.[3] It involves the acid-catalyzed reaction of a nitrile (pentanenitrile) with an alcohol (ethanol).[4]

Reaction Mechanism and Core Principles

The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[5][6] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting intermediate, an imidate salt (Pinner salt), can then be neutralized with a mild base to yield the free imidate.[7]

Expertise & Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous HCl and ethanol is not merely a suggestion but a critical requirement. The Pinner salt intermediate is highly susceptible to hydrolysis.[5] Any water present will rapidly convert the salt to the corresponding ester (ethyl pentanoate), drastically reducing the yield of the desired product.[8]

-

Low Temperature: The reaction is conducted at low temperatures (e.g., 0 °C) because the Pinner salt is thermodynamically unstable and can rearrange to a more stable amide at higher temperatures.[3][4]

Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis of ethyl pentanimidate.

Detailed Step-by-Step Protocol

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain a dry, inert atmosphere (e.g., nitrogen).

-

Charging Reactants: Charge the flask with pentanenitrile (1.0 eq.) and anhydrous ethanol (2-3 eq.). Cool the flask to 0 °C in an ice-water bath.

-

HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The Pinner salt (ethyl pentanimidate hydrochloride) will begin to precipitate as a white solid. Continue the addition until the solution is saturated.

-

Reaction: Seal the flask and allow the mixture to stir, letting it slowly warm to room temperature overnight.

-

Salt Isolation (Self-Validating Step): The formation of a significant amount of precipitate is a visual confirmation of a successful reaction. Collect the solid by filtration under vacuum. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove excess starting materials.

-

Neutralization: Suspend the collected Pinner salt in a separatory funnel with diethyl ether. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently, venting frequently, until all effervescence ceases. The cessation of CO₂ evolution indicates that the neutralization is complete.

-

Extraction & Drying: Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl pentanimidate as an oil.

-

Purification (Optional): The product can be further purified by vacuum distillation if required. Characterize the final product using ¹H and ¹³C NMR spectroscopy to confirm its structure and assess its purity.

Conclusion

Ethyl pentanimidate is a valuable synthetic intermediate whose structural integrity is best confirmed through a combination of ¹H and ¹³C NMR spectroscopy. The predictable and distinct signals arising from its unique molecular structure allow for its confident characterization. The Pinner reaction provides a time-tested and reliable synthetic route, provided that critical parameters, namely anhydrous conditions and low temperatures, are strictly controlled. This guide equips the practicing scientist with the foundational knowledge and practical protocols necessary to synthesize, characterize, and effectively utilize ethyl pentanimidate in research and development settings.

References

- BenchChem. (2025).

- BenchChem. (2025).

- J&K Scientific LLC. (2025). Pinner Reaction.

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]

- BenchChem. (2025). Formation of amide byproduct in Pinner reaction.

-

Wikipedia. Pinner reaction. [Link]

-

Schlama, T., & Baquet, E., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 2073–2079. [Link]

-

University of Calgary. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry: 29.10 ¹³C NMR Spectroscopy. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. (General principles referenced, no direct link available).

- Fessner, W. D., & Jones, J. B. (1982). The Pinner Reaction Revisited: A Simple, High-Yielding, and General Synthesis of Imidates from Nitriles. Tetrahedron Letters, 23(48), 5049-5052. (Abstract viewable, full text may require subscription).

Sources

- 1. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Dynamics of Imidoester Hydrolysis: A Kinetic Analysis of Ethyl Pentanimidate and Related Reagents

Executive Summary

Imidoesters, such as ethyl pentanimidate, are highly reactive electrophilic reagents that serve as foundational building blocks in both active pharmaceutical ingredient (API) synthesis and protein bioconjugation. Because the imidate moiety is highly susceptible to aqueous degradation, understanding the hydrolysis kinetics of these compounds is critical for optimizing reaction yields and ensuring reproducible crosslinking. This technical guide explores the mechanistic pathways, kinetic parameters, and structural factors governing imidoester hydrolysis, providing researchers with self-validating protocols to harness these reagents effectively.

The Chemical Anatomy and Utility of Imidoesters

Alkyl imidates (imidoesters) are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol under strictly anhydrous, low-temperature conditions [1].

In drug development, ethyl pentanimidate is a critical intermediate. For instance, it is reacted with 1-aminocyclopentanecarboxylic acid derivatives during the synthesis of Irbesartan, a blockbuster angiotensin II receptor blocker [2]. In the realm of bioconjugation, homobifunctional imidoesters (e.g., dimethyl pimelimidate) are prized because their reaction with primary amines yields an amidine bond. Unlike other crosslinkers, the resulting amidine remains protonated at physiological pH, thereby preserving the native positive charge and isoelectric point of the target protein [3].

Mechanistic Pathways: Aminolysis vs. Hydrolysis

The efficiency of an imidoester in any aqueous application is dictated by a kinetic race between two competing nucleophilic acyl substitution pathways: aminolysis (the desired reaction) and hydrolysis (the degradation pathway).

Both reactions proceed via a transient tetrahedral carbinolamine intermediate . The breakdown of this intermediate is governed by stereoelectronic control and the pH of the surrounding medium [4].

-

Aminolysis: Attack by an unprotonated primary amine yields a stable amidine conjugate.

-

Hydrolysis: Attack by water yields an ester and ammonia as byproducts.

Logical relationships and competing pathways in imidoester reactions.

Kinetic Parameters and the pH Conundrum

The hydrolysis of imidoesters exhibits a complex, bell-shaped pH dependence. Unlike N-hydroxysuccinimide (NHS) esters, which degrade rapidly as pH increases, imidoesters exhibit a unique kinetic profile. As the pH becomes more alkaline (approaching pH 10), the half-life of the imidoester and its reactivity with amines actually increases[3].

At lower pH values (< 8), the protonation of the imine nitrogen makes the electrophilic carbon highly susceptible to water attack, accelerating hydrolysis. Therefore, to outcompete hydrolysis, reactions are optimally performed at pH 8.0–9.0, where the target amines are sufficiently deprotonated to act as strong nucleophiles, and the amidine formation is favored.

Table 1: Kinetic Behavior of Imidoesters Across pH Ranges

| Buffer pH Level | Dominant Nucleophile | Imidoester Half-Life Trend | Primary Reaction Outcome |

| < 7.0 (Acidic) | Water ( H2O ) | Short (Minutes to Hours) | Rapid hydrolysis to ester and ammonia. |

| 8.0 - 9.0 (Optimal) | Primary Amine ( −NH2 ) | Moderate | Efficient aminolysis; amidine formation favored. |

| > 10.0 (Alkaline) | Primary Amine ( −NH2 ) | Extended | Direct amidine formation; risk of side reactions. |

Structural Influences: The Steric Advantage of Ethyl Pentanimidate

The structural composition of the alkoxy group ( −OR ) in the imidoester significantly impacts its hydrolytic stability. When comparing methyl pentanimidate to ethyl pentanimidate, fundamental principles of steric hindrance apply [1].

The ethyl group is bulkier than the methyl group. This increased steric profile impedes the trajectory of water molecules attempting to attack the electrophilic carbon. Consequently, ethyl pentanimidate hydrolyzes more slowly than its methyl counterpart, providing a wider operational window during complex, multi-step syntheses.

Table 2: Structural Impact on Hydrolysis Rates

| Imidoester Variant | Alkoxy Group | Steric Hindrance | Relative Hydrolytic Stability |

| Methyl Pentanimidate | −OCH3 | Low | Lower (Faster hydrolysis) |

| Ethyl Pentanimidate | −OCH2CH3 | Moderate | Higher (Slower hydrolysis) |

| Butyl Pentanimidate | −O(CH2)3CH3 | High | Highest (Can be isolated as stable salts) |

Self-Validating Experimental Protocols

To accurately utilize imidoesters or measure their degradation, the experimental design must eliminate confounding variables. The following protocol establishes a self-validating system for tracking imidoester hydrolysis and performing bioconjugation.

Workflow: Kinetic Tracking & Conjugation

Step-by-step workflow for determining the hydrolysis kinetics of imidoesters.

Step-by-Step Methodology

-

Buffer Preparation & Selection (The Causality): Prepare a 0.2 M Borate or HEPES buffer at pH 8.5. Causality: You must strictly avoid buffers containing primary amines (e.g., Tris or glycine). If Tris is used, the imidoester will rapidly crosslink with the buffer itself, falsely accelerating the apparent degradation rate and entirely halting target conjugation [3].

-

Thermal Equilibration (The Control): Place the buffer in a quartz cuvette and equilibrate to exactly 25.0°C in a Peltier-controlled UV-Vis spectrophotometer. Causality: Hydrolysis kinetics are exponentially sensitive to temperature. Failing to equilibrate the system will result in non-linear rate constants.

-

Baseline Validation (Self-Validation Step): Blank the spectrophotometer with the pure buffer. This ensures that any subsequent absorbance changes are strictly due to the generation of the ester/ammonia byproducts or the amidine conjugate.

-

Reagent Injection: Because imidoesters are moisture-sensitive, dissolve the ethyl pentanimidate hydrochloride in anhydrous DMSO immediately prior to use. Inject a 10-fold molar excess of the reagent into the cuvette.

-

Continuous Monitoring: Monitor the decay of the imidate peak or the formation of the byproduct peak continuously for 60 minutes.

-

Quenching (For Conjugation Workflows): If this protocol is being used for protein crosslinking rather than pure kinetic tracking, stop the reaction after 30–60 minutes by adding a quenching agent (e.g., 50 mM Tris or glycine). Causality: The primary amines in Tris/glycine will rapidly consume any unreacted imidoester, halting the reaction at a precise timepoint and preventing over-modification of the target protein.

Conclusion

The successful application of imidoesters like ethyl pentanimidate hinges on mastering their kinetic behavior. By understanding the stereoelectronic mechanisms of the tetrahedral intermediate and the protective effects of steric hindrance (ethyl vs. methyl), scientists can precisely tune their reaction conditions. Utilizing amine-free alkaline buffers (pH 8.0–9.0) ensures that the rapid aminolysis pathway outpaces the inevitable hydrolytic degradation, guaranteeing high-yield API synthesis and robust protein bioconjugation.

References

-

American Chemical Society (ACS). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development. Retrieved from:[Link]

-

ResearchGate. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Retrieved from:[Link]

The Role of Ethyl Pentanimidate as an Active Pharmaceutical Intermediate: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter intermediates that serve as the architectural keystones for blockbuster drugs. Ethyl pentanimidate (often referred to as ethyl valerimidate) is one such molecule. Characterized by its highly reactive imidate functionality, it is the fundamental building block for the synthesis of the "Sartan" class of angiotensin II receptor blockers (ARBs), most notably Irbesartan and Losartan .

This whitepaper provides an in-depth mechanistic analysis of ethyl pentanimidate, detailing its reactivity profile, its critical role in constructing nitrogen-containing heterocycles, and the field-proven, self-validating experimental protocols required to harness its potential in pharmaceutical manufacturing.

Chemical Identity & Mechanistic Paradigm

Ethyl pentanimidate (CAS: 999-09-7) features an imidate group ( ), which imparts a unique dual-reactivity profile. The imine carbon is highly electrophilic, making it susceptible to nucleophilic attack by primary amines, while the nitrogen atom retains nucleophilic character.

In drug development, this dual reactivity is exploited to construct complex imidazoles and spiro-imidazolinones. When reacted with an amino acid or an amino-ester, the initial transamidation is rapidly followed by an intramolecular cyclization. This predictable, high-yield cascade is the exact mechanism utilized to build the core pharmacophores of several antihypertensive agents .

Core Applications in API Synthesis

Irbesartan: Spiro-Imidazolinone Construction

Irbesartan's efficacy relies on its spirocyclopentane-imidazolinone ring, which mimics the peptide structure of angiotensin II. The synthesis of this ring is achieved by condensing ethyl pentanimidate with the ethyl ester of 1-aminocyclopentanecarboxylic acid. The reaction proceeds via an amidine intermediate, which subsequently cyclizes under reflux conditions to form 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one. This intermediate is then alkylated with a biphenyl derivative and converted to a tetrazole to yield the final API .

Fig 1: Mechanistic workflow of Irbesartan synthesis via ethyl pentanimidate.

Losartan: The BCFI Intermediate

For Losartan, ethyl pentanimidate is condensed with glycine to form an intermediate that undergoes a Vilsmeier-Haack cyclization-chlorination-formylation. This aggressive transformation yields 2-butyl-4-chloro-5-formyl imidazole (BCFI) , the critical starting material for Losartan .

Fig 2: Synthesis of BCFI and Losartan utilizing ethyl pentanimidate.

Experimental Methodologies & Self-Validating Protocols

In process chemistry, a protocol is only robust if it contains built-in feedback loops. I have designed the following methodologies as self-validating systems, where the physical or chemical state of the reaction dictates the progression to the next step.

Protocol I: Pinner Synthesis of Ethyl Pentanimidate Hydrochloride

The synthesis of the imidate must be tightly controlled to prevent the thermodynamic degradation of the product into valeramide.

-

Reaction Setup: Charge 1.0 equivalent of valeronitrile and 1.1 equivalents of absolute ethanol into a dry, jacketed reactor.

-

Causality: Absolute ethanol is mandatory; trace water will hydrolyze the highly sensitive nitrile carbon, yielding an amide rather than the desired imidate.

-

-

Thermal Regulation: Cool the mixture to -5°C.

-

Causality: The Pinner reaction is highly exothermic. Maintaining sub-zero temperatures prevents the thermal decomposition of the imidate salt into valeramide and ethyl chloride.

-

-

Acid Catalysis: Slowly bubble anhydrous HCl gas through the solution.

-

Self-Validation: Monitor the weight of the reaction mass. The cessation of weight gain (target: 1.1 to 1.2 equivalents of HCl absorbed) indicates complete saturation.

-

-

Isolation: Stir for 12 hours at 0°C.

-

Self-Validation: The precipitation of a dense, white crystalline solid confirms the formation of the hydrochloride salt. Filter and wash with cold diethyl ether to strip away any unreacted valeronitrile.

-

Protocol II: Synthesis of the Irbesartan Spiro-Intermediate

This protocol details the conversion of the imidate into the spiro-imidazolinone core .

-

Free-Basing the Imidate: Suspend ethyl pentanimidate HCl in dichloromethane (CH₂Cl₂) at 0°C. Slowly add a 20% aqueous potassium carbonate (K₂CO₃) solution until the aqueous layer reaches pH 10.

-

Causality: The free base is required for the nucleophilic attack on the amino-ester. K₂CO₃ is chosen over NaOH because it is a mild base, preventing the base-catalyzed hydrolysis of the imidate back to an ester.

-

Self-Validation: Phase separation will occur cleanly. Extract the organic layer, dry over Na₂SO₄, and concentrate. The resulting clear oil is the free base.

-

-

Condensation & Cyclization: Dissolve 1.0 eq of the free imidate and 1.0 eq of 1-aminocyclopentanecarboxylic acid ethyl ester in xylene. Add a catalytic amount (0.1 eq) of glacial acetic acid.

-

Causality: Acetic acid protonates the imidate nitrogen, enhancing the electrophilicity of the carbon center to initiate transamidation.

-

-

Azeotropic Distillation: Heat the mixture to reflux (approx. 135°C) for 6.5 hours using a Dean-Stark apparatus.

-

Causality: High temperatures drive the intramolecular cyclization. Xylene allows for the continuous azeotropic removal of the ethanol by-product, pushing the thermodynamic equilibrium forward .

-

Self-Validation: TLC monitoring (Chloroform/Methanol 95:5) will show the complete disappearance of the amino-ester spot. Upon concentration and cooling, the product will present as a thick oil that slowly crystallizes.

-

Quantitative Data Analysis

To ensure reproducibility across scale-up campaigns, the following critical process parameters (CPPs) and key quality attributes (KQAs) must be strictly monitored.

| Synthesis Stage | Critical Process Parameter (CPP) | Target Yield | Key Quality Attribute (KQA) | Mechanistic Causality for CPP |

| Pinner Reaction | Temp: -5°C to 0°C | 85–90% | Absence of valeramide (IR: no 1650 cm⁻¹ peak) | Prevents thermal degradation of the imidate salt. |

| Free-Basing | pH > 10 (Aqueous phase) | > 95% | Moisture < 0.5% (Karl Fischer) | Ensures complete neutralization for nucleophilic attack. |

| Spiro-Cyclization | Reflux in Xylene (135°C) | 75–82% | Complete amino-ester consumption | Azeotropic removal of ethanol drives the equilibrium. |

| BCFI Condensation | Toluene, 100°C | 70–78% | High purity BCFI (>98% via HPLC) | High thermal energy required for Vilsmeier-Haack formylation. |

References

- US Patent 5,270,317: N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present.

- US Patent 6,800,761: Form of irbesartan, methods for obtaining said form and pharmaceutical compositions containing same.

-

QuickCompany Patent Database : Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. QuickCompany.[Link]

- EP Patent 2,194,050: A new process for the preparation of irbesartan.

-

ACS Omega : Development of a New Synthetic Route of the Key Intermediate of Irbesartan. American Chemical Society.[Link]

Amidine Synthesis via Ethyl Valerimidate: Mechanistic Pathways and Primary Amine Reactivity

Executive Summary

Imidoesters represent a highly specific class of electrophilic reagents utilized extensively in both synthetic organic chemistry and bioconjugation. Ethyl valerimidate (EV), a 5-carbon monofunctional alkyl imidate, reacts with primary amines (–NH2) to yield stable valeramidine derivatives[1]. Unlike N-hydroxysuccinimide (NHS) ester chemistry—which neutralizes the native positive charge of lysine residues by forming neutral amide bonds—imidoester-derived amidines remain protonated at physiological pH[2]. This unique charge-preserving characteristic makes ethyl valerimidate an invaluable tool for modifying protein surfaces without disrupting their isoelectric point (pI) or inducing aggregation[1]. Furthermore, in small-molecule drug development, EV is a critical precursor for synthesizing the imidazole core of angiotensin II receptor antagonists, such as losartan and irbesartan[3].

Mechanistic Causality: The Nucleophilic Addition-Elimination Pathway

The reactivity of ethyl valerimidate is fundamentally governed by the nucleophilic attack of an unprotonated primary amine on the electrophilic imine carbon of the imidoester[1].

The reaction causality follows a strict sequence:

-

Nucleophilic Attack: The lone pair of the primary amine attacks the imine carbon, forming a highly unstable tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the ethoxy group as ethanol (the leaving group) to form a transient N-alkyl imidate[1].

-

Rearrangement: The N-alkyl imidate undergoes structural rearrangement to form the highly stable, positively charged amidine bond[2].

Fig 1: Nucleophilic addition-elimination pathway of ethyl valerimidate and primary amines.

pH-Dependent Reaction Kinetics and Side Products

The thermodynamic stability and reaction trajectory of ethyl valerimidate are highly dependent on the pH of the microenvironment. Because the primary amine must be in its unprotonated state to act as a nucleophile, alkaline conditions are required[1]. However, imidoesters are highly susceptible to hydrolysis in aqueous media, transforming into unreactive esters[4].

The causality of buffer pH selection dictates the final product yield:

-

Below pH 8.0: Amines are predominantly protonated, rendering them non-nucleophilic. Hydrolysis of the imidoester outpaces amidine formation[5].

-

pH 8.0 to 10.0: The reaction proceeds efficiently, but the transient N-alkyl imidate intermediate has a prolonged lifespan. If another primary amine is in close spatial proximity, this intermediate can undergo a secondary nucleophilic attack, resulting in an N,N'-amidine derivative (an extraneous crosslinking side product)[1][2].

-

Above pH 10.0: The half-life of the imidoester increases, and the reaction bypasses the stable N-alkyl imidate phase, forming the amidine directly without side products[1].

Fig 2: Causality of pH on imidoester reaction kinetics and side-product formation.

Quantitative Kinetic Data

To optimize experimental design, the following table summarizes the quantitative kinetics of imidoester reactivity with primary amines across different pH environments[1][2][5].

| Parameter | pH < 8.0 | pH 8.0 – 9.0 | pH > 10.0 |

| Amine Nucleophilicity | Low (Protonated) | Moderate to High | Very High (Unprotonated) |

| Imidoester Half-Life | < 5 minutes | 10 – 15 minutes | > 30 minutes |

| Intermediate State | Hydrolyzed Ester | Stable N-alkyl imidate | Bypassed |

| Primary Product | Unreactive Ester | Amidine + N,N'-Amidine | Pure Amidine |

| Reaction Efficiency | Poor | Good | Optimal |

Self-Validating Experimental Protocols

Protocol A: Generation of Ethyl Valerimidate Free Base (For Organic Synthesis)

Ethyl valerimidate is commercially supplied as a hydrochloride salt (ethyl valerimidate HCl) to prevent spontaneous hydrolysis. For non-aqueous organic synthesis—such as the preparation of active pharmaceutical ingredients (APIs) where the amidine is cyclized into an imidazole ring[3]—the free base must be generated immediately prior to use[6].

Step-by-Step Methodology:

-

Preparation of Alkaline Phase: Dissolve 15 g of anhydrous potassium carbonate (K₂CO₃) in 30 mL of distilled H₂O to create a cold 33% (w/w) K₂CO₃ solution[6]. Chill the solution to 4°C.

-

Neutralization: Add 12.7 g (76.7 mmol) of ethyl valerimidate hydrochloride directly into the cold K₂CO₃ solution[6]. Stir vigorously for 2 minutes. The alkaline environment rapidly strips the HCl, generating the lipophilic free base.

-

Extraction: Immediately extract the aqueous mixture with cold diethyl ether (3 × 40 mL)[6]. Causality note: Immediate extraction is critical to prevent the free base from undergoing base-catalyzed hydrolysis in the aqueous layer.

-

Drying: Combine the ether layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Concentration: Evaporate the ether under reduced pressure at low temperature (≤ 20°C). The resulting ethyl valerimidate free base must be utilized in the subsequent primary amine reaction within 1 hour to prevent spontaneous polymerization.

Protocol B: Charge-Preserving Protein Lysine Modification (Aqueous Bioconjugation)

This protocol utilizes ethyl valerimidate to cap primary amines (lysine side chains and N-termini) on a target protein, converting them to valeramidines while preserving the protein's native isoelectric point[2].

Step-by-Step Methodology:

-

Buffer Exchange: Dialyze the target protein (1–5 mg/mL) into an amine-free alkaline buffer, such as 0.1 M Sodium Borate, pH 8.5 to 9.0[2]. Causality note: Tris or glycine buffers cannot be used as they contain primary amines that will competitively quench the imidoester.

-

Reagent Preparation: Immediately before use, dissolve ethyl valerimidate HCl in dry DMSO to create a 100 mM stock.

-

Conjugation: Add the EV stock to the protein solution to achieve a 50- to 100-fold molar excess of imidoester over the total primary amines present on the protein. Mix gently.

-

Incubation: Incubate the reaction at room temperature for 30 to 60 minutes. The short half-life of the imidoester (10-15 minutes at this pH) ensures the reagent is rapidly consumed[5].

-

Quenching & Cleanup: Quench the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM, allowing the excess Tris amines to scavenge any remaining imidoester. Remove small-molecule byproducts (ethanol, quenched reagent) via a desalting column or dialysis.

References

-

[6] European Patent Office. Substituted triazolinones - EP 0526001 A1. Google Patents. Available at:

-

[1] Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Available at:

-

[5] Koram Biotech. Cross-Linking Reagents. Available at:

-

[2] Thermo Fisher Scientific. Crosslinking Technology. Available at:

-

[4] MDPI. Advances in Functionalized Photosensitive Polymeric Nanocarriers. Available at:

-

[3] European Patent Office. A process for the preparation of losartan derivatives - EP1741711A1. Google Patents. Available at:

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. EP1741711A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehydes - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. korambiotech.com [korambiotech.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Technical Guide on Ethyl Pentanimidate Hydrochloride (CAS 18542-63-7): Synthesis, Specifications, and Applications in Drug Development

Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Ethyl pentanimidate hydrochloride (CAS 18542-63-7), frequently referred to in literature as ethyl valerimidate hydrochloride, is a critical alkyl imidate reagent utilized extensively in the synthesis of N-substituted heterocyclic derivatives[1]. Operating primarily as a highly reactive electrophile, this Pinner salt is a foundational building block in the commercial synthesis of active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor antagonist Irbesartan [2][3]. This whitepaper dissects the chemical specifications, mechanistic synthesis pathways, and validated application protocols for ethyl pentanimidate hydrochloride, grounded in established chemical principles and authoritative literature.

Chemical Identity & Specifications

To ensure reproducibility in scale-up and discovery workflows, rigorous adherence to the physical and chemical specifications of the imidate salt is required. Due to the hygroscopic and hydrolytically sensitive nature of Pinner salts, storage and handling parameters are strictly defined.

| Parameter | Specification / Data |

| Chemical Name | Ethyl pentanimidate hydrochloride / Ethyl valerimidate hydrochloride |

| CAS Registry Number | 18542-63-7 |

| Molecular Formula | C₇H₁₅NO • HCl (C₇H₁₆ClNO) |

| Molecular Weight | 165.66 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Purity (Standard) | ≥ 98% (typically verified via ¹H NMR or HPLC) |

| Solubility | Soluble in ethanol, methanol, and dichloromethane; reacts with water |

| Storage Conditions | 0–8 °C under inert atmosphere (Argon/Nitrogen); strictly anhydrous |

Mechanistic Pathway: The Pinner Synthesis

Causality of Experimental Choices

Ethyl pentanimidate hydrochloride is synthesized via the classic Pinner Reaction , an acid-catalyzed nucleophilic addition of an alcohol to a nitrile[4].

The protocol demands two critical environmental controls:

-

Strict Anhydrous Conditions: The intermediate imidium chloride salt is highly electrophilic. The presence of trace water will lead to rapid hydrolysis, irreversibly converting the desired imidate into pentanamide or ethyl pentanoate byproducts[5].

-

Thermal Regulation (0 °C): The formation of the Pinner salt is exothermic, yet the resulting imidium chloride is thermodynamically unstable at elevated temperatures. Maintaining the reaction at 0 °C prevents thermal decomposition and polymerization of the starting materials[4][5].

Figure 1: Acid-catalyzed Pinner reaction mechanism for ethyl pentanimidate hydrochloride.

Self-Validating Protocol: Synthesis of Ethyl Pentanimidate HCl

This protocol incorporates built-in validation steps to ensure process integrity.

-

System Preparation (Input Validation): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube (CaCl₂). Purge the system with Argon.

-

Reagent Loading: Charge the flask with 1.0 equivalent of anhydrous pentanenitrile (valeronitrile) and 1.2 equivalents of anhydrous ethanol.

-

Thermal Equilibration: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to exactly 0 °C.

-

Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas—passed through a concentrated H₂SO₄ drying trap—into the stirred solution.

-

In-Process Validation: Monitor the weight of the reaction flask. Continue bubbling until the solution is saturated with HCl (typically a mass increase corresponding to >1.5 equivalents of HCl).

-

-

Maturation: Seal the flask and stir at 0 °C for 4 to 6 hours, then transfer to a 4 °C refrigerator for 12–18 hours to drive crystallization[4][5].

-

In-Process Validation: The successful formation of the Pinner salt is visually confirmed by the precipitation of a dense, white crystalline solid.

-

-

Isolation: Rapidly filter the solid under a blanket of dry nitrogen. Wash the filter cake with ice-cold anhydrous diethyl ether to remove unreacted starting materials and residual HCl. Dry under high vacuum.

Application in API Manufacturing: Irbesartan Synthesis

Causality of the Cyclization Step

Ethyl pentanimidate hydrochloride is the primary aliphatic donor in the synthesis of Irbesartan , an angiotensin II type 1 (AT1) receptor antagonist[2]. The critical step is the condensation of the imidate with the ethyl ester of 1-aminocyclopentanecarboxylic acid to form a spiro-imidazolinone intermediate[3][6].

Before condensation, the Pinner salt must be neutralized to its free base form. If the hydrochloride salt is used directly, the acidic proton will protonate the amine of the cyclopentane derivative, neutralizing its nucleophilicity and halting the reaction. During the subsequent reflux in xylene, a catalytic amount of acetic acid is added. This weak acid facilitates the elimination of ethanol and water, driving the thermodynamically favorable cyclization into the stable imidazolinone ring[3].

Figure 2: Workflow for the synthesis of the Irbesartan spiro-imidazolinone intermediate.

Self-Validating Protocol: Synthesis of 2-n-Butyl-4-spirocyclopentane-2-imidazolin-5-one

Adapted from established patent literature for Irbesartan intermediates[3][6].

-

Free Base Liberation: Dissolve 1.56 g of ethyl pentanimidate hydrochloride in minimal water. Immediately add a 33% (w/w) aqueous potassium carbonate (K₂CO₃) solution until the pH reaches 9–10.

-

In-Process Validation: Extract immediately with dichloromethane (CH₂Cl₂) to prevent base-catalyzed hydrolysis of the free imidate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the free ethyl valerimidate.

-

-

Condensation Setup: In a dry round-bottom flask, combine the freshly liberated ethyl valerimidate with 1.57 g of 1-aminocyclopentanecarboxylic acid ethyl ester.

-

Solvent & Catalyst: Dissolve the mixture in 12 mL of anhydrous xylene. Add exactly 6 drops of glacial acetic acid[3].

-

Cyclization: Equip the flask with a reflux condenser (and optionally a Dean-Stark apparatus to remove evolved water/ethanol). Reflux the mixture at ~140 °C for 6.5 hours[6].

-

In-Process Validation: Monitor the reaction via TLC (Silica gel; Chloroform/Methanol/Acetic Acid 94:4:2 v/v/v). The reaction is complete when the ninhydrin-active spot of the starting amine disappears.

-

-

Purification: Concentrate the reaction medium under vacuum. Purify the residue via silica gel chromatography using the aforementioned solvent system. Evaporate the product fractions repeatedly in the presence of xylene to remove residual acetic acid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized ethyl pentanimidate hydrochloride before downstream API synthesis, the following analytical profile must be met:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet at ~1.4 ppm (O-CH₂-CH₃ ), a multiplet at ~1.7 ppm (aliphatic chain protons), a triplet at ~2.7 ppm (CH₂ adjacent to the imino carbon), a quartet at ~4.5 ppm (CH₂ -O), and a broad downfield singlet (>10 ppm) corresponding to the highly deshielded =NH₂⁺ protons[7].

-

Infrared Spectroscopy (FT-IR): A strong, sharp absorption band in the region of 1650–1690 cm⁻¹ is critical, corresponding to the C=N stretching vibration of the imidium bond. The absence of a strong C=O stretch at ~1730 cm⁻¹ validates the absence of ester byproducts.

-

Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M-Cl]⁺ peak at m/z 130.1, corresponding to the intact ethyl pentanimidate cation.

References

- ChemicalBook. ethyl pentanimidate hydrochloride | 18542-63-7.

- BenchChem. Comparison of methyl pentanimidate and ethyl pentanimidate in synthesis.

- BenchChem. Technical Support Center: Optimizing N-(1-iminopentyl)glycine Synthesis.

- ChemicalBook. Irbesartan | 138402-11-6.

- Google Patents. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present.

Sources

- 1. ethyl pentanimidate hydrochloride | 18542-63-7 [chemicalbook.com]

- 2. Irbesartan | 138402-11-6 [chemicalbook.com]

- 3. Irbesartan | 138402-11-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 7. Methyl pentanimidate | 57246-71-6 | Benchchem [benchchem.com]

Application Note: Advanced Synthesis Protocol for Irbesartan via Ethyl Pentanimidate

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of the active pharmaceutical ingredient (API) Irbesartan, utilizing ethyl pentanimidate (ethyl valerimidate) as a primary building block.

Executive Summary & Mechanistic Rationale

Irbesartan is a potent, non-peptide angiotensin II receptor antagonist (ARB) widely prescribed for hypertension and diabetic nephropathy. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Successful synthesis at scale requires a deep understanding of the thermodynamic and kinetic drivers behind each transformation.

The synthesis described herein constructs the spirocyclopentyl-imidazolinone core via a condensation reaction, followed by a highly regioselective N-alkylation, and concludes with a 1,3-dipolar cycloaddition to form the tetrazole pharmacophore.

Causality in Experimental Design

-

Imidazolinone Core Assembly: The reaction between ethyl 1-aminocyclopentanecarboxylate and ethyl pentanimidate requires a weak acid catalyst. Acetic acid is chosen to protonate the imidate, enhancing its electrophilicity without fully protonating the nucleophilic primary amine. Xylene provides the necessary high-temperature environment (~140 °C) to drive the elimination of ethanol and subsequent cyclization[1].

-

Regioselective N-Alkylation: Deprotonation of the imidazolinone intermediate requires a strong, non-nucleophilic base. Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) ensures complete conversion to the highly reactive amide anion. DMF stabilizes the transition state of the ensuing SN2 displacement of the biphenyl bromide [2].

-

Tetrazole Formation: Converting the sterically hindered nitrile to a tetrazole is kinetically demanding. Tributyltin azide is utilized due to its excellent solubility in organic solvents, allowing the 1,3-dipolar cycloaddition to proceed efficiently at reflux temperatures.

Chemical synthesis pathway of irbesartan from ethyl pentanimidate.

Quantitative Data & Material Requirements

To ensure reproducibility, all stoichiometric ratios and material quantities are standardized based on validated pharmaceutical scale-down models [1, 3].

Table 1: Reagents for Step 1 (Imidazolinone Formation)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| Ethyl 1-aminocyclopentanecarboxylate | 157.21 | 1.00 | 1.57 g | Primary Amine |

| Ethyl pentanimidate | 129.20 | 1.20 | 1.56 g | Imidate Source |

| Xylene | 106.16 | - | 12.0 mL | High-boiling Solvent |

| Acetic Acid (Glacial) | 60.05 | Catalytic | 6 drops | Acid Catalyst |

Table 2: Reagents for Step 2 (N-Alkylation)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | 194.27 | 1.00 | 0.97 g | Nucleophile (Int. 1) |

| NaH (80% dispersion in mineral oil) | 24.00 | 1.66 | 250 mg | Strong Base |

| 4'-(bromomethyl)biphenyl-2-carbonitrile | 272.14 | 1.10 | 1.50 g | Electrophile |

| Anhydrous DMF | 73.09 | - | 25.0 mL | Polar Aprotic Solvent |

Table 3: Reagents for Step 3 (Tetrazole Formation)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| Alkylated Nitrile Intermediate | 385.50 | 1.00 | 1.00 g | Nitrile Source (Int. 2) |

| Tributyltin azide | 332.08 | 3.00 | 2.58 g | Azide Donor |

| o-Xylene | 106.16 | - | 10.0 mL | Solvent |

| 4N Hydrochloric Acid | 36.46 | Excess | 5.0 mL | Cleavage Agent |

Step-by-Step Experimental Methodologies

Step-by-step experimental workflow for irbesartan synthesis.

Step 1: Synthesis of 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.57 g of ethyl 1-aminocyclopentanecarboxylate and 1.56 g of ethyl pentanimidate in 12 mL of xylene.

-

Catalysis: Add 6 drops of glacial acetic acid to the stirring mixture.

-

Thermal Cyclization: Heat the reaction mixture to reflux (~140 °C) under a nitrogen atmosphere for 6.5 hours.

-

Workup: Cool the mixture to room temperature and concentrate under vacuum to remove xylene and ethanol byproducts.

-

Purification: Chromatograph the crude residue on silica gel using a chloroform/methanol/acetic acid (94:4:2, v/v/v) eluent. Evaporate the product fractions with benzene to azeotropically remove residual acetic acid.

-

Self-Validation Check: Yields approximately 1.91 g of a thick oil. TLC will show the disappearance of the primary amine (ninhydrin stain positive) and the appearance of a new UV-active spot [1].

Step 2: SN2 Alkylation of the Imidazolinone Core

-

Anhydrous Setup: Purge a clean 100 mL flask with nitrogen. Suspend 250 mg of NaH (80% in mineral oil) in 5 mL of anhydrous DMF.

-

Deprotonation: Dissolve 0.97 g of the Step 1 intermediate in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at room temperature.

-

Crucial Observation: Hydrogen gas evolution will occur immediately. Stir for 30 minutes until bubbling completely ceases, indicating quantitative formation of the amide anion.

-

-

Alkylation: Dropwise add a solution of 1.50 g of 4'-(bromomethyl)biphenyl-2-carbonitrile in 10 mL of DMF. Stir the reaction for 1 hour at room temperature.

-

Workup: Evaporate the DMF under reduced pressure. Take up the residue in 30 mL of ethyl acetate, wash sequentially with distilled water (3 × 15 mL) and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Self-Validation Check: The crude product can be purified via silica gel chromatography (DCM/Ethyl Acetate 9:1) to yield ~1.68 g of the alkylated nitrile. The purified intermediate should present a sharp melting point of 92–93 °C [1].

Step 3: Tetrazole Formation and API Isolation

-

Cycloaddition: Dissolve 1.00 g of the alkylated nitrile intermediate in 10 mL of o-xylene. Add 2.58 g of tributyltin azide. Heat the mixture to reflux for 24 hours under nitrogen.

-

Stannyl Cleavage: Cool the reaction to room temperature. Add 5 mL of 4N HCl and stir vigorously for 2 hours to cleave the tributylstannyl group from the newly formed tetrazole ring.

-

Extraction: Basify the aqueous phase to pH 12 using 10N NaOH to solubilize the Irbesartan as a sodium salt, and wash the aqueous layer with toluene (2 × 10 mL) to remove tin byproducts and unreacted starting materials [2].

-

Precipitation: Carefully acidify the aqueous phase to pH 2 using 1N HCl. Extract the precipitated Irbesartan with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate and evaporate to dryness.

-

Self-Validation Check: The final white solid can be validated via IR spectroscopy. The sharp nitrile stretch (~2220 cm⁻¹) present in the Step 2 intermediate will be entirely absent, replaced by a broad N-H stretch (2400–3000 cm⁻¹) characteristic of the tetrazole ring.

Analytical Validation & Troubleshooting

-

Incomplete Alkylation (Step 2): If unreacted imidazolinone remains, it is typically due to moisture in the DMF quenching the NaH. Ensure Karl Fischer titration of the DMF reads <50 ppm water before use.

-

Tin Contamination (Step 3): Organotin compounds are notoriously difficult to remove. The acid/base liquid-liquid extraction described in Step 3 is critical. If tin residues persist in the final NMR (visible as multiplet peaks around 0.8-1.5 ppm that do not integrate cleanly with the butyl chain), an additional trituration of the API in hexanes is recommended [3].

References

- Title: US6800761B1 - Form of irbesartan, methods for obtaining said form and pharmaceutical compositions containing same Source: Google Patents URL

- Title: EP2194050A1 - A new process for the preparation of irbesartan Source: Google Patents URL

Application Note: Selective Amine Modification and Hydrophobic Tuning via Ethyl Pentanimidate Hydrochloride

Introduction & Mechanistic Rationale

In the development of biotherapeutics and advanced bioconjugates, the targeted modification of primary amines (such as the ϵ -amino groups of lysine residues or the N-terminus of polypeptides) is a foundational technique. While N-hydroxysuccinimide (NHS) esters are ubiquitous in these workflows, they convert basic amines into neutral amides, neutralizing the positive charge. This loss of charge can drastically alter a protein's isoelectric point (pI), leading to aggregation, loss of tertiary structure, or diminished biological activity.

Ethyl pentanimidate hydrochloride (also known as ethyl valerimidate hydrochloride) offers a sophisticated alternative. As a monofunctional imidoester, it reacts with primary amines to form an amidine bond . The critical advantage of this chemistry is that the resulting amidine is protonated at physiological pH. Consequently, the original positive charge of the amine is preserved 1. Furthermore, the pentanimidate moiety introduces a short, hydrophobic butyl chain to the protein surface, allowing researchers to subtly tune the lipophilicity of the biomolecule without disrupting its electrostatic profile 2.

Chemical Pathway of Amidination

Reaction mechanism of ethyl pentanimidate with a primary amine to form a charge-preserving amidine.

Comparative Analysis of Amine-Modifying Reagents

Selecting the correct amine-reactive reagent dictates the biophysical properties of the resulting conjugate. The table below summarizes how ethyl pentanimidate compares to other common amine-modifying agents.

| Reagent | Reactive Group | Target | Post-Reaction Charge | Primary Application |

| Ethyl Pentanimidate HCl | Imidoester | Primary Amines | Positive (+1) | Charge-preserving hydrophobic modification / Amine blocking |

| Sulfo-NHS-Acetate | NHS Ester | Primary Amines | Neutral (0) | Amine blocking / Charge neutralization |

| Traut's Reagent | Iminothiolane | Primary Amines | Positive (+1) | Introduction of reactive sulfhydryl groups |

| Succinic Anhydride | Anhydride | Primary Amines | Negative (-1) | Charge reversal (Positive to Negative) |

Experimental Workflow

End-to-end workflow for protein amidination and self-validation.

Step-by-Step Bioconjugation Protocol

This protocol is designed as a self-validating system . By pairing the conjugation chemistry with a post-reaction TNBSA assay, researchers can quantitatively verify the success and extent of the modification without relying on assumptions.

Materials Required

-

Target Protein : e.g., BSA or monoclonal antibody (1-5 mg/mL).

-

Ethyl Pentanimidate Hydrochloride : Must be stored desiccated at 4°C.

-

Reaction Buffer : 0.1 M Sodium Borate, pH 8.5. (Do not use Tris or Glycine).

-

Purification Buffer : 1X PBS, pH 7.4.

-

Validation Reagent : 5% TNBSA (2,4,6-trinitrobenzene sulfonic acid) solution.